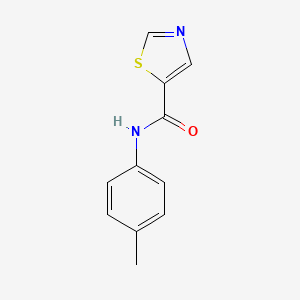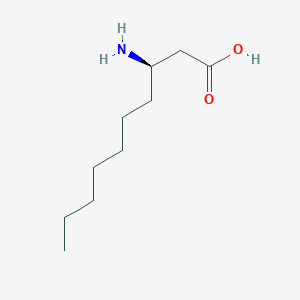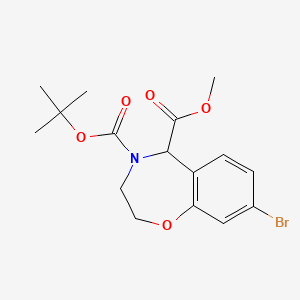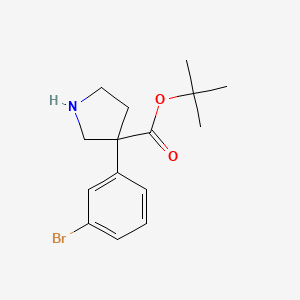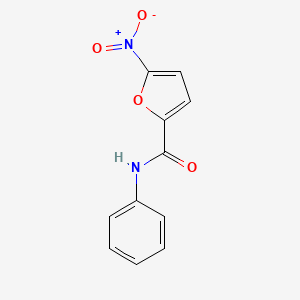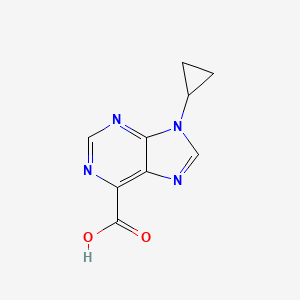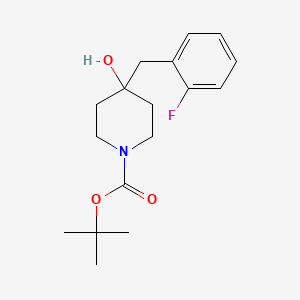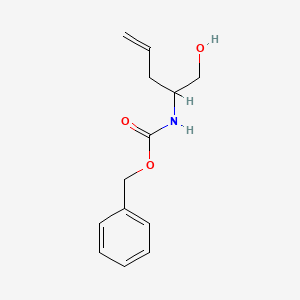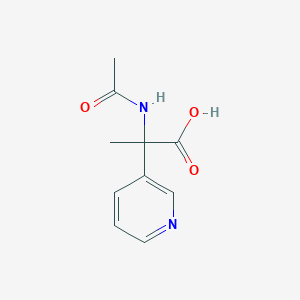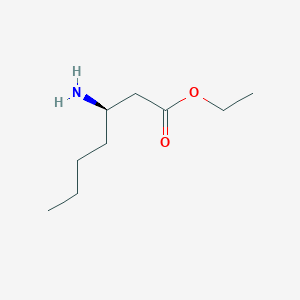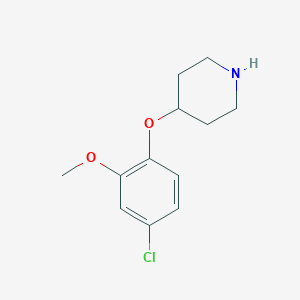![molecular formula C9H16Cl2IN3 B13508475 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13508475.png)
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as aryl iodides. These compounds contain an acyl iodide functional group and are characterized by their aromatic properties.
Métodos De Preparación
The synthesis of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride typically involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, forming pyrazoles under mild conditions . Another method involves the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or oxygen in DMSO.
Reduction: Reduction reactions may involve the use of hydrogen gas and metal catalysts.
Substitution: The iodide group can be substituted with other functional groups using reagents like aryl halides and copper powder.
Common reagents and conditions used in these reactions include bromine, oxygen, hydrogen gas, and metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions lead to various biological effects, including the inhibition of microbial growth and the induction of cell death in cancer cells.
Comparación Con Compuestos Similares
4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can be compared with other similar compounds, such as:
4-iodopyrazole: Shares the pyrazole ring structure but lacks the piperidine moiety.
tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a tert-butyl group instead of the dihydrochloride salt.
4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine hydrochloride: Similar structure but with a bromine atom instead of iodine.
Propiedades
Fórmula molecular |
C9H16Cl2IN3 |
|---|---|
Peso molecular |
364.05 g/mol |
Nombre IUPAC |
4-[(4-iodopyrazol-1-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C9H14IN3.2ClH/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8;;/h5,7-8,11H,1-4,6H2;2*1H |
Clave InChI |
DOKRJAIMQUBUEO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CN2C=C(C=N2)I.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


